5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one
Overview
Description
5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that features a nitro group, a pyridine ring, and an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step reactions. One common method starts with the nitration of 2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.
Oxidation: The isoquinoline ring can be oxidized under specific conditions to form quinoline derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 5-Amino-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinoline derivatives.
Scientific Research Applications
5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyridine and isoquinoline rings can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(pyridin-2-yl)-1H-benzo[d]imidazole: Similar in structure but with an imidazole ring instead of an isoquinoline ring.
2-Methyl-5-nitropyridine: Contains a nitro group and a pyridine ring but lacks the isoquinoline structure.
Uniqueness
5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one is unique due to the combination of its nitro group, pyridine ring, and isoquinoline structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-nitro-2-(pyridin-2-ylmethyl)isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-13-5-3-6-14(18(20)21)12(13)7-9-17(15)10-11-4-1-2-8-16-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZIGEKJGOZFBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC3=C(C2=O)C=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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